![molecular formula C20H19N3O2S B4723011 4-(tetrahydro-2-furanylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4723011.png)
4-(tetrahydro-2-furanylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(tetrahydro-2-furanylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 4-(tetrahydro-2-furanylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that the compound has several biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, the compound has been reported to have antioxidant properties and has shown potential in protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(tetrahydro-2-furanylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol in lab experiments include its high purity, stability, and potential applications in various fields. However, the limitations include the high cost of synthesis and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-(tetrahydro-2-furanylmethyl)-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol. One of the most important directions is to further investigate its mechanism of action to fully understand how it exerts its biological effects. In addition, studies can be conducted to optimize the synthesis method and to explore its potential applications in other fields such as agriculture and environmental science.
Scientific Research Applications
The compound has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that the compound exhibits anticancer properties and has the potential to be used as a chemotherapeutic agent. The compound has also been studied for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-(9H-xanthen-9-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c26-20-22-21-19(23(20)12-13-6-5-11-24-13)18-14-7-1-3-9-16(14)25-17-10-4-2-8-15(17)18/h1-4,7-10,13,18H,5-6,11-12H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRGDZFNDGQLIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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